REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Nd+3:4].[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[K+]>C1COCC1>[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Nd+3:4] |f:0.1.2.3,4.5,7.8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Nd+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Type
|
CUSTOM
|
Details
|
followed by low-temperature crystallization from hexane
|
Type
|
CUSTOM
|
Details
|
Solvents (hexane, diethyl ether, tetrahydrofuran, toluene) were degassed
|
Type
|
DISTILLATION
|
Details
|
distilled from sodium benzophenone ketyl under argon
|
Type
|
DISTILLATION
|
Details
|
Dimethyl sulfoxide was distilled from calcium hydride under argon
|
Type
|
DISTILLATION
|
Details
|
Bis(triiethylsilyl)ether was distilled from potassium under argon
|
Type
|
CUSTOM
|
Details
|
Benzene-d6, THF-d8, and toluene-d8 were degassed
|
Type
|
CUSTOM
|
Details
|
dried over Na—K alloy
|
Type
|
DISTILLATION
|
Details
|
trap-to-trap distilled before use
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Nd+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |